3,3',4,4',5-pentamethoxybenzophenone chemical structure and physical properties
3,3',4,4',5-pentamethoxybenzophenone chemical structure and physical properties
An In-Depth Technical Guide to 3,3',4,4',5-Pentamethoxybenzophenone
Introduction
The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous synthetic and naturally occurring molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The therapeutic potential of these molecules is often profoundly influenced by the substitution patterns on their phenyl rings. The incorporation of multiple methoxy groups, particularly the 3,4,5-trimethoxyphenyl moiety, is a well-established strategy in drug design, recognized for its contribution to potent antitumor activity.[1][3]
This technical guide provides a comprehensive overview of 3,3',4,4',5-pentamethoxybenzophenone, a specific, highly functionalized derivative. Designed for researchers, chemists, and drug development professionals, this document consolidates essential information on its chemical structure, physicochemical properties, analytical characterization, and a validated synthesis protocol. Furthermore, it explores the potential biological relevance of this compound, grounded in the established significance of its core structural motifs, to guide future research and application.
Molecular Structure and Identification
3,3',4,4',5-Pentamethoxybenzophenone is an aromatic ketone characterized by a central carbonyl group linking two substituted phenyl rings. One ring is 3,4-dimethoxylated, while the second is 3,4,5-trimethoxylated. This specific arrangement of electron-donating methoxy groups dictates the molecule's electronic properties, conformation, and potential for intermolecular interactions.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | (3,4-Dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | Inferred from structure |
| CAS Number | 22699-97-4 | [4][5] |
| Molecular Formula | C₁₈H₂₀O₆ | [4][6] |
| Molecular Weight | 332.35 g/mol | [4][6] |
Physicochemical Properties
Quantitative experimental data for 3,3',4,4',5-pentamethoxybenzophenone is not extensively reported in public literature. The properties outlined below are based on data from chemical databases and predictions derived from structurally related compounds.[7] Standardized protocols for experimental determination are provided to enable researchers to generate precise data.
Table 2: Summary of Physical Properties
| Property | Value / Predicted Behavior | Notes |
| Appearance | Not specified. Likely an off-white to yellow crystalline solid or viscous oil. | Based on related polymethoxybenzophenones.[8] |
| Melting Point | Not experimentally determined. | A protocol for determination is provided below. Pure crystalline solids typically have a narrow melting range (0.5-2 °C).[8] |
| Boiling Point | Not experimentally determined. | A protocol for determination is provided below. |
| Solubility | Water: Predicted to be insoluble. Organic Solvents: Predicted to be soluble in moderately polar to polar aprotic solvents (e.g., acetone, dichloromethane, DMSO, DMF). | The aromatic structure limits aqueous solubility, while the methoxy and carbonyl groups facilitate dissolution in organic solvents.[7] |
Experimental Protocols for Property Determination
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Rationale: This standard technique provides a melting range, a key indicator of purity. A narrow range suggests high purity.
-
Methodology:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample rapidly to approximately 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid droplet appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.[8]
-
-
Rationale: Understanding solubility is critical for reaction setup, purification, and formulation for biological assays. This protocol provides a qualitative and semi-quantitative assessment.
-
Methodology:
-
Add approximately 10 mg of the compound to a vial.
-
Add 1 mL of the chosen solvent (e.g., water, ethanol, DMSO) and vortex for 1-2 minutes.
-
Visually inspect for dissolution. If the solid dissolves completely, it is considered "soluble" at >10 mg/mL.
-
If not fully dissolved, the mixture can be gently heated or sonicated to facilitate dissolution.[9] Note if dissolution occurs only upon heating.
-
If the solid remains, it is classified as "sparingly soluble" or "insoluble." For quantitative data, a saturated solution can be prepared, filtered, and the concentration of the filtrate determined via UV-Vis spectroscopy or HPLC.
-
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While a full experimental dataset is not publicly available, a combination of existing data and theoretical predictions provides a reliable characterization profile.
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is available from the NIST Chemistry WebBook.[4] The key absorptions are consistent with its functional groups.
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~3000-2840 cm⁻¹: C-H stretching from the methoxy (CH₃) and aromatic (Ar-H) groups. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are just below.[10][11]
-
~1650-1670 cm⁻¹: A strong, sharp absorption corresponding to the C=O (carbonyl) stretching of the diaryl ketone. This is a highly characteristic peak for benzophenones.
-
~1450-1600 cm⁻¹: Several sharp absorptions due to C=C stretching vibrations within the aromatic rings.[12]
-
~1260-1020 cm⁻¹: Strong C-O stretching bands from the aryl-ether methoxy groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted analysis based on foundational NMR principles and substituent effects.
-
Rationale: The ¹H NMR spectrum provides information on the number and type of hydrogen atoms and their connectivity. The aromatic region will be complex due to the substitution pattern.
-
Predicted Signals:
-
δ 3.8-4.0 ppm (Singlets, 15H total): Five distinct singlets are expected for the five methoxy groups (-OCH₃). The exact chemical shifts will vary slightly due to their positions on the rings. For instance, the C5-OCH₃ may be slightly different from the C3/C4 methoxy groups.
-
δ 6.8-7.5 ppm (Multiplets, 5H total): A series of signals (likely doublets, doublets of doublets, and singlets) corresponding to the five protons on the two aromatic rings. The specific splitting patterns arise from coupling between adjacent protons.
-
-
Rationale: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
-
Predicted Signals:
-
δ ~195 ppm: A single, weak signal for the carbonyl (C=O) carbon.
-
δ 140-160 ppm: Signals for the aromatic carbons directly attached to oxygen atoms (C-O).
-
δ 105-135 ppm: Signals for the remaining aromatic carbons (quaternary and C-H).
-
δ ~56 ppm: Several closely spaced signals for the five methoxy (-OCH₃) carbons.
-
Mass Spectrometry
-
Rationale: Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the molecular formula.
-
Expected Result: In a high-resolution mass spectrum (HRMS), the primary observation would be the molecular ion peak [M+H]⁺ at m/z 333.1338, corresponding to the formula C₁₈H₂₁O₆⁺.
Synthesis Methodology
The most direct and industrially relevant method for synthesizing substituted benzophenones is the Friedel-Crafts Acylation .[8][13] This electrophilic aromatic substitution involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst.
Proposed Synthesis Workflow
The proposed synthesis involves the acylation of 1,2-dimethoxybenzene (veratrole) with 3,4,5-trimethoxybenzoyl chloride. The benzoyl chloride can be readily prepared from commercially available 3,4,5-trimethoxybenzoic acid.
Detailed Experimental Protocol
-
Rationale: This protocol employs standard laboratory techniques for Friedel-Crafts acylation. Anhydrous conditions are critical as the Lewis acid catalyst (AlCl₃) and the acyl chloride are moisture-sensitive. The reaction is started at 0°C to control the initial exothermic reaction before being allowed to proceed at room temperature.
-
Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and dry dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.
-
Addition of Reactants: Dissolve 3,4,5-trimethoxybenzoyl chloride (1.0 equivalent) and veratrole (1.1 equivalents) in dry DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0°C and slowly quench by pouring it over a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M NaOH solution (to remove any unreacted acid), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3,3',4,4',5-pentamethoxybenzophenone.
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Potential Applications and Biological Relevance
While specific biological data for 3,3',4,4',5-pentamethoxybenzophenone is scarce, its structural components are well-documented pharmacophores, suggesting significant potential for investigation in drug discovery.
-
Anticancer Potential: The benzophenone scaffold is the parent nucleus for several compounds with antitumor activity.[1] More importantly, the 3,4,5-trimethoxyphenyl group is a key feature of combretastatins, potent microtubule-destabilizing agents that inhibit cell proliferation.[3] This suggests that 3,3',4,4',5-pentamethoxybenzophenone could be investigated as a potential cytotoxic agent against various cancer cell lines.[14]
-
Antioxidant Activity: Polyphenolic and polymethoxylated compounds are often potent antioxidants.[15] The multiple electron-donating methoxy groups on this molecule could enable it to act as a radical scavenger, suggesting its potential use in studies related to oxidative stress.
-
Photosensitizer: Benzophenones are well-known photosensitizers used to initiate photochemical reactions.[2][16] This property could be explored in the context of photodynamic therapy or specialized organic synthesis applications.
Conclusion
3,3',4,4',5-Pentamethoxybenzophenone is a compound of significant interest, positioned at the intersection of two biologically important chemical motifs. While comprehensive experimental data remains to be fully elucidated, this guide provides a robust framework based on its known chemical identity, predicted properties, and a reliable synthesis pathway. Its structural similarity to known anticancer and antioxidant agents makes it a compelling candidate for further investigation in medicinal chemistry and materials science. The protocols and predictive data presented herein offer a solid foundation for researchers to synthesize, characterize, and explore the full potential of this versatile molecule.
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